(S)-1-Boc-2-azetidinemethanol
Overview
Description
Synthesis Analysis
The synthesis of azetidine derivatives, including (S)-1-Boc-2-azetidinemethanol, often involves strategies that exploit the ring strain associated with the azetidine structure. Fawcett et al. (2019) described a modular construction method by utilizing the high ring strain of azabicyclo[1.1.0]butane to generate azetidinyl boronic esters, which can be further functionalized, including into Boc-protected azetidines (Fawcett, A., Murtaza, A., Gregson, C. H. U., & Aggarwal, V., 2019).
Scientific Research Applications
Aza-Payne Rearrangement
(S)-1-Boc-2-azetidinemethanol is utilized in the aza-Payne rearrangement, providing a pathway to synthesize corresponding epoxides with high efficiency. This rearrangement is induced by sodium or potassium bases in mixed solvents, leading to high-yield outcomes (Feng et al., 2006).
Generation and Electrophile Trapping
This compound is key in generating N-Boc-2-lithio-2-azetine, which is trapped with electrophiles to access 2-substituted 2-azetines. This process involves s-BuLi-induced α-lithiation–elimination, showcasing its role in organic synthesis (D. M. Hodgson et al., 2014).
Nickel-Catalyzed trans-Selective Aryldifluoroalkylation
In the nickel-catalyzed trans-selective aryldifluoroalkylation process, (S)-1-Boc-2-azetidinemethanol assists in synthesizing pyrrolidine- and azetidine-containing fluorinated amino acids and oligopeptides. This highlights its importance in creating functionalized azetidines for pharmacological studies (Chang Xu et al., 2020).
Amine Protection and α-Activation
The compound is used in amine protection and α-activation with the tert-butoxythiocarbonyl group. It facilitates α-lithiation and electrophile incorporation on N-Boc-azetidine, underlining its versatility in organic chemistry (D. M. Hodgson et al., 2015).
Strain-Release-Driven Homologation of Boronic Esters
Utilized in the homologation of boronic esters, (S)-1-Boc-2-azetidinemethanol contributes to the synthesis of azetidines, an essential motif in medicinal chemistry. This method leverages high ring strain for modular construction, demonstrating its application in pharmaceutical synthesis (Alexander Fawcett et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRUXUKRGUFEKC-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441019 | |
Record name | (S)-1-Boc-2-azetidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-2-azetidinemethanol | |
CAS RN |
161511-85-9 | |
Record name | (S)-1-Boc-2-azetidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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